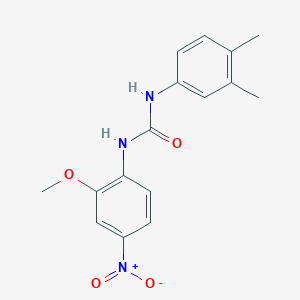![molecular formula C21H21FN4O4 B4621508 N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4621508.png)
N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, involves condensation and cyclization reactions starting from simple precursors, highlighting the complex synthetic routes required for these types of molecules (Liu et al., 2016). Another example includes the synthesis of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides, demonstrating the multifaceted steps and functional group manipulations typical in the construction of such complex molecules (Rasool et al., 2016).
Molecular Structure Analysis
The crystal structure determination of related compounds, such as the pyrazolo[1,5-a]pyrimidine derivative, offers insights into the molecular conformation and intermolecular interactions, which are critical for understanding the bioactive conformation (Liu et al., 2016). These studies are foundational for designing molecules with optimized biological activity.
Chemical Reactions and Properties
Research on similar oxadiazole derivatives reveals various chemical reactions, such as acetylation and reaction with thiols, which modify the compound's chemical properties for potential biological applications. For instance, studies on fluorogenic reagents for thiols highlight the reactivity of oxadiazole derivatives with biologically relevant thiols, suggesting a basis for developing analytical or therapeutic tools (Toyo’oka et al., 1989).
Physical Properties Analysis
The synthesis and characterization of analogs provide insights into the physical properties, such as solubility and stability, essential for pharmaceutical applications. For example, the synthesis of N-Alkyl 3-(4'-deoxy-4'-fluoro-β-L-arabinopyranosyl)1,2,4-oxadiazole-5-carboxamides shows the impact of structural modifications on physical properties, which can influence drug formulation and delivery (Cheng Hu, 1996).
Chemical Properties Analysis
Investigations into the chemical behavior of related compounds under various conditions can reveal their reactivity, stability, and interactions with biological targets. For example, the study on the reaction anisotropy of 2-Amino- 5-(4-Fluorophenil)-1,3,4-Oxadiazole Crystals in acetylation reactions demonstrates how specific crystal facets influence the reaction outcomes, indicating the importance of solid-state chemistry in drug design (Dymshits & Rublewa, 1996).
Applications De Recherche Scientifique
Synthesis Methodologies and Biological Activities
- Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing various moieties, such as 1,3,4-thiadiazole and 1,3,4-oxadiazole, which were tested for antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated moderate antimicrobial activity against test microorganisms, highlighting the potential utility of similar structures in developing new antimicrobial agents (Başoğlu et al., 2013).
- Another study focused on the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, exploring their antimicrobial activity and conducting docking studies. This research suggests the importance of structural variations in influencing biological activity and provides a framework for understanding how similar compounds might interact with biological targets (Spoorthy et al., 2021).
Antidepressant and Anticonvulsant Activities
- Research on pyrazole derivatives, including the evaluation of their antidepressant and anticonvulsant activities, indicates that certain structural features can contribute to significant biological effects. Compounds in this category showed marked antidepressant activity, suggesting potential research applications in the development of new therapeutic agents for neurological disorders (Abdel-Aziz et al., 2009).
Antitumor and Cytotoxic Activities
- The synthesis of amino acid ester derivatives containing 5-fluorouracil and their subsequent testing against cancer cell lines revealed that certain derivatives exhibited more inhibitory effects than 5-FU itself, indicating the potential for antitumor applications (Xiong et al., 2009).
Propriétés
IUPAC Name |
N-[2-[[2-(2,3-dimethylphenoxy)acetyl]amino]ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4/c1-13-4-3-5-17(14(13)2)29-12-18(27)23-10-11-24-20(28)21-25-19(26-30-21)15-6-8-16(22)9-7-15/h3-9H,10-12H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJWHVBKVBJXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol hydrochloride](/img/structure/B4621426.png)


![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4621450.png)

![1-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B4621457.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxyphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B4621473.png)
![4-[2-(2-allylphenoxy)ethoxy]benzaldehyde](/img/structure/B4621474.png)

![N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4621482.png)
![3-nitro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4621492.png)

![N-(4-bromophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B4621528.png)
![2-[(2-chloro-6-nitrophenyl)thio]-N-(2-ethylphenyl)benzamide](/img/structure/B4621532.png)